molecular formula C19H24N6O2S B2991513 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide CAS No. 1013788-40-3

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide

Cat. No.: B2991513
CAS No.: 1013788-40-3
M. Wt: 400.5
InChI Key: JCLFTHYPWXUTMZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of hybrid heterocyclic acetamides, featuring a 1,2,4-triazole core fused with a pyrazole moiety and a thioether-linked acetamide group. The structure includes:

  • 1,2,4-triazole ring: Substituted with a methyl group at position 4 and a sulfur-linked acetamide at position 2.
  • Pyrazole ring: At position 5 of the triazole, substituted with an ethoxy group at position 3 and an ethyl group at position 1.

Such hybrid systems are synthetically challenging but pharmacologically promising due to their dual heterocyclic pharmacophores, which often confer antimicrobial, anticancer, or anti-inflammatory properties .

Properties

IUPAC Name

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2S/c1-5-25-12-15(18(22-25)27-6-2)17-20-21-19(24(17)4)28-13-16(26)23(3)14-10-8-7-9-11-14/h7-12H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLFTHYPWXUTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a pyrazole ring, a triazole ring, and a thioacetamide group, suggest diverse pharmacological applications. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on available research.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Ethyl acetoacetate reacts with hydrazine hydrate, followed by alkylation with ethyl iodide to introduce ethoxy and ethyl groups.
  • Formation of the Triazole Ring : The pyrazole derivative is reacted with thiosemicarbazide under acidic conditions.
  • Introduction of the Thioacetamide Group : The triazole derivative is treated with chloroacetic acid in the presence of a base like sodium hydroxide.

Biological Activity

The biological activities of this compound have been explored in various studies:

Antimicrobial Activity

Research has indicated that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties. For instance, compounds structurally related to triazoles have shown efficacy against various bacterial strains and fungi .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that related triazole derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity . The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Enzyme Inhibition

The compound also exhibits enzyme inhibition capabilities. It can inhibit certain enzymes by binding to their active sites, thus blocking substrate access and reducing enzyme activity. This property is crucial for its potential use in treating diseases where enzyme overactivity is a concern .

Case Studies

Several studies have highlighted the biological effects of compounds related to this compound:

StudyFindings
MDPI Research (2024)Investigated various triazole derivatives for antimicrobial and anticancer activities; highlighted significant efficacy against Candida species and breast cancer cell lines .
Nature Study (2023)Explored the mechanism of action for pyrazole derivatives showing apoptotic effects in cancer cells through oxidative stress pathways .
ACS Omega (2020)Reported on new derivatives with promising anticancer activities against multiple human cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is best understood through comparison with analogous derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties / Applications Reference
Target Compound 4-methyl-1,2,4-triazole + 3-ethoxy-1-ethyl-pyrazole + N-methyl-N-phenyl thioacetamide 415.52* Potential kinase inhibition (predicted via docking studies)
2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide () 4-ethyl-triazole + pyridinyl group + thiazole-linked acetamide 386.47 Enhanced solubility due to pyridinyl moiety
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides () Phenyl-substituted triazole + methyl-pyrazole + variable R-group acetamide 380–420 Broad-spectrum antimicrobial activity
N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide () Methoxyphenyl-dihydropyrazole + thiophene + m-tolyl-triazole + phenylacetamide 636.80 Anticancer activity (in vitro assays)

Notes:

  • Bioactivity : The target compound lacks direct experimental bioactivity data but shares structural motifs with antimicrobial and kinase-inhibiting analogs .
  • Solubility : The ethoxy and ethyl groups in the pyrazole ring likely enhance lipophilicity compared to pyridinyl or thiazole-containing analogs .
  • Synthetic Yield : Similar compounds are synthesized with yields >70% via nucleophilic substitution and heterocyclization reactions .

Key Differences

Substituent Effects: The ethoxy-ethyl-pyrazole in the target compound contrasts with pyridinyl () or thiophene () groups, altering electronic properties and steric bulk.

Biological Relevance :

  • Compounds with thiophene or pyridinyl substituents () show confirmed bioactivity, whereas the target compound’s activity remains predicted via computational models (e.g., PASS On-line®) .

Crystallographic Data :

  • Unlike analogs refined via SHELXL (), the target compound lacks published crystallographic data, leaving conformational details (e.g., torsion angles, packing) unverified.

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